Enhanced Lipophilicity (logP 2.04) Distinguishes 3,4,4,5-Tetramethylpyrazole from the 1,3,4,5-Tetramethyl Isomer
The lipophilicity of 3,4,4,5-tetramethylpyrazole, expressed as logP, is predicted to be 2.04 (ALOGPS) [1]. This value is significantly higher than the XlogP of 1.35 reported for the isomeric 1,3,4,5-tetramethyl-1H-pyrazole [2]. The difference in substitution pattern—specifically the gem‑dimethyl at C4 versus N‑methylation—directly alters the compound's partitioning behavior.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.04 (ALOGPS predicted) |
| Comparator Or Baseline | 1,3,4,5-Tetramethyl-1H-pyrazole: 1.35 (XlogP) |
| Quantified Difference | ΔlogP = +0.69 (approx. 5‑fold higher partition coefficient) |
| Conditions | Predicted values from ALOGPS and ChemSrc calculation methods |
Why This Matters
Higher logP indicates greater membrane permeability and altered pharmacokinetic profile in drug discovery programs; procurement of the correct isomer is essential for reproducible ADME screening results.
- [1] Cannabis Compound Database, Pyrazole, 3,4,4,5-tetramethyl- (CDB005437). (accessed 2026). View Source
- [2] ChemSrc, 1,3,4,5-Tetramethyl-1H-pyrazole, CAS 1073-20-7. (accessed 2026). View Source
